molecular formula C6H3BrClNO3 B2876396 3-Bromo-2-chloro-6-nitrophenol CAS No. 2092613-24-4

3-Bromo-2-chloro-6-nitrophenol

Cat. No.: B2876396
CAS No.: 2092613-24-4
M. Wt: 252.45
InChI Key: JKMLEQQPTQUNBJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitrophenol typically involves a multi-step process:

    Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The next step involves the introduction of the bromine atom. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Finally, the chlorine atom is introduced using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-nitrophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: Depending on the nucleophile, products like 3-methoxy-2-chloro-6-nitrophenol can be formed.

    Reduction: 3-Bromo-2-chloro-6-aminophenol.

    Oxidation: 3-Bromo-2-chloro-6-nitroquinone.

Scientific Research Applications

3-Bromo-2-chloro-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its phenolic structure.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-nitrophenol largely depends on its interaction with biological molecules. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 2-Chloro-4-nitrophenol
  • 3-Bromo-4-nitrophenol

Comparison: 3-Bromo-2-chloro-6-nitrophenol is unique due to the specific positions of its substituents, which can significantly affect its chemical reactivity and biological activity. For example, the presence of both bromine and chlorine atoms in ortho positions relative to the phenol group can lead to different steric and electronic effects compared to compounds with substituents in other positions.

Properties

IUPAC Name

3-bromo-2-chloro-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMLEQQPTQUNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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